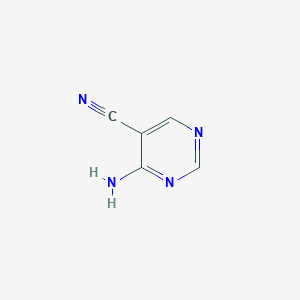

4-Aminopyrimidine-5-carbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-aminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIYUIOGVNRXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353201 | |

| Record name | 4-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-69-0 | |

| Record name | 4-Amino-5-cyanopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-pyrimidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopyrimidine-5-carbonitrile (CAS: 16357-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopyrimidine-5-carbonitrile (CAS No. 16357-69-0), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a particular focus on its role as a precursor for potent kinase inhibitors in cancer therapy. Experimental procedures and data are presented in a clear, structured format to facilitate research and development.

Chemical and Physical Properties

This compound is a white to brown solid organic compound.[1] It serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16357-69-0 | [1][2][3] |

| Molecular Formula | C₅H₄N₄ | [2][3] |

| Molecular Weight | 120.11 g/mol | [2][3] |

| Melting Point | 251-255 °C | [1][4] |

| Appearance | White to brown solid | [1] |

| IUPAC Name | This compound | [2] |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol | [4] |

| pKa | 2.60±0.10 (Predicted) | [4] |

| LogP | -0.06952 | [3] |

| Topological Polar Surface Area | 75.59 Ų | [3] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to amino protons and pyrimidine ring protons. For derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. | [5][6][7] |

| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the pyrimidine ring and the nitrile group. The nitrile carbon (C≡N) is typically observed around 117 ppm. | [5][8][9] |

| IR (KBr) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2212 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (around 1540-1640 cm⁻¹). | [5][6] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z corresponding to the molecular weight. | [5][10] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via a three-component reaction, which is an efficient method for generating molecular complexity in a single step.[1]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization.

Caption: General workflow for the synthesis and derivatization of this compound.

Detailed Experimental Protocol: Three-Component Synthesis

This protocol is adapted from a general method for the synthesis of 4-amino-5-pyrimidinecarbonitriles.[5]

Materials:

-

Aldehyde (e.g., benzaldehyde) (2 mmol)

-

Malononitrile (2 mmol)

-

Amidine hydrochloride (e.g., benzamidine hydrochloride) (2 mmol)

-

Sodium acetate (2 mmol)

-

Water (50 mL)

-

Ethanol (5 mL)

Procedure:

-

A mixture of the aldehyde, malononitrile, amidine hydrochloride, and sodium acetate is prepared in a round-bottom flask.

-

Water and ethanol are added to the flask.

-

The mixture is refluxed with stirring for the appropriate time (the progress of the reaction should be monitored by TLC).

-

After the reaction is complete, the mixture is cooled.

-

The precipitated product is collected by filtration.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

Applications in Drug Discovery

This compound is a key scaffold for the development of various therapeutic agents, most notably as inhibitors of protein kinases involved in cancer progression.[11][12]

EGFR and VEGFR-2 Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][13] These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

Table 3: Examples of Biologically Active this compound Derivatives

| Derivative Class | Target | Therapeutic Potential | Reference |

| Substituted pyrimidine-5-carbonitriles | EGFR | Anticancer (e.g., non-small cell lung cancer, colorectal cancer) | [11][12] |

| Substituted pyrimidine-5-carbonitriles | VEGFR-2 | Anti-angiogenic, Anticancer | [13] |

| Thienopyrimidine derivatives | EGFR/HER2 | Anticancer (e.g., breast cancer) | |

| Pyrimido[4,5-d]pyrimidines | Anti-inflammatory | Anti-inflammatory agents | [14] |

Signaling Pathways

Inhibition of EGFR by this compound derivatives blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and promoting apoptosis.[14][15]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR-2 is a key mediator of angiogenesis. Inhibitors based on the this compound scaffold can block the binding of VEGF to its receptor, thereby preventing the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[16][17][18]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

Table 4: Hazard and Precautionary Information

| Category | Information | Reference |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction. | [2] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | [19] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [19] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a popular scaffold in medicinal chemistry. The demonstrated efficacy of its derivatives as potent inhibitors of key signaling pathways in cancer, such as those mediated by EGFR and VEGFR-2, underscores its importance in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this important compound.

References

- 1. This compound | 16357-69-0 [chemicalbook.com]

- 2. 4-Amino-5-pyrimidinecarbonitrile | C5H4N4 | CID 737208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Amino-5-pyrimidinecarbonitrile , 97% , 16357-69-0 - CookeChem [cookechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 4-amino-5-pyrimidinecarbonitrile (C5H4N4) [pubchemlite.lcsb.uni.lu]

- 11. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Aminopyrimidine-5-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and illustrates its synthetic pathway and role as a scaffold for targeted therapies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems, designing formulations, and developing synthetic routes.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molecular Weight | 120.11 g/mol | |

| Appearance | White to brown solid; Crystalline Powder | [1][2] |

| Melting Point | 251-255 °C | [2] |

| Boiling Point (Predicted) | 315.6 ± 27.0 °C | [3] |

| Water Solubility | Slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol | [3] |

| pKa (Predicted) | 3.00 ± 0.10 | [3] |

| XlogP (Predicted) | 0.1 | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail generalized protocols for key experimental procedures.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus or similar).

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow. The literature values for melting points are often uncorrected.[5]

Solubility Determination (Qualitative)

This protocol provides a method for classifying the solubility of a compound in various solvents, which can indicate the presence of polar or ionizable functional groups.[6]

Protocol:

-

Initial Solvent Screening:

-

Add approximately 25 mg of this compound to a test tube containing 0.75 mL of a solvent (e.g., water, diethyl ether).

-

Shake the tube vigorously for 60 seconds.[3]

-

Observe if the compound dissolves completely, partially, or not at all. A compound is generally considered soluble if it dissolves completely.[3]

-

-

Aqueous Acid/Base Solubility:

-

Characterization: Based on the results, the compound can be classified. For this compound, its slight solubility in water and the presence of the basic amino group are key characteristics.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Protocol:

-

Preparation: A standard solution of the compound is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM).[7] The ionic strength of the solution is kept constant using an inert salt like KCl.[7]

-

Titration: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[7]

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[8] Multiple titrations are performed to ensure accuracy.[7]

Synthesis and Role in Drug Discovery

This compound and its derivatives are often synthesized through efficient multi-component reactions (MCRs). These reactions are advantageous in drug discovery for their ability to generate diverse chemical libraries quickly.

Caption: General workflow for the synthesis of this compound derivatives.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have been specifically investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][9][10]

Caption: Role of this compound derivatives in EGFR signaling inhibition.

As shown in the diagram, abnormal activation of the EGFR signaling pathway by its ligand (EGF) promotes cell proliferation and inhibits apoptosis, contributing to tumor growth.[11] this compound derivatives can act as ATP-competitive inhibitors, blocking the EGFR kinase domain.[4] This inhibition disrupts downstream signaling cascades, leading to reduced cancer cell proliferation and survival.[4][11]

Conclusion

This compound is a versatile building block with well-defined physicochemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents. Its straightforward synthesis and the proven biological activity of its derivatives, particularly as kinase inhibitors, underscore its importance for researchers in the fields of organic chemistry, medicinal chemistry, and pharmacology. A thorough understanding of its core properties is fundamental to leveraging its full potential in the drug development pipeline.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. This compound | 16357-69-0 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Aminopyrimidine-5-carbonitrile from Malononitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain 4-aminopyrimidine-5-carbonitrile and its derivatives, with a core focus on pathways originating from malononitrile. This document details prevalent synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate methodological comparison and replication.

Introduction

This compound is a crucial scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents.[1] Its derivatives have shown significant biological activities, including but not limited to, inhibitors of dihydrofolate reductase and VEGFR-2 tyrosine kinase, and as potential anti-proliferative, antimicrobial, and anti-inflammatory agents.[2][3][4] The synthetic efficiency and scalability for this key intermediate are therefore of paramount importance in drug discovery and development. This guide explores the primary synthetic methodologies, starting from the readily available precursor, malononitrile.

Synthetic Strategies

The synthesis of 4-aminopyrimidine-5-carbonitriles from malononitrile can be broadly classified into two main strategies: multicomponent reactions and stepwise syntheses.

Three-Component One-Pot Synthesis

This is the most common and efficient approach, involving the condensation of an aldehyde, malononitrile, and an amidine (or its salt), urea, or thiourea.[3][4][5][6][7] This strategy offers the advantages of procedural simplicity, reduced reaction times, and often results in good to excellent yields.[5] The reaction can be performed under various conditions, including thermal heating, microwave irradiation, and ultrasonic agitation, with a range of catalysts and solvents.[5][6]

Stepwise Synthesis

Stepwise approaches involve the initial reaction of malononitrile with a reagent to form an intermediate, which is then cyclized to the pyrimidine ring. An example is the reaction of malononitrile with 2-(ethoxyalkylene)malononitriles followed by reaction with an amidine hydrochloride.[8]

Experimental Protocols

General Procedure for Three-Component Synthesis of 4-Amino-6-aryl-2-substituted-pyrimidine-5-carbonitriles

This protocol is a generalized procedure based on several reported methods.[5][6][7]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Amidine hydrochloride, urea, or thiourea (1-1.8 mmol)

-

Catalyst (e.g., sodium acetate, sodium hydroxide, ammonium chloride, piperidine) (catalytic amount, e.g., 20 mol%)

-

Solvent (e.g., water, ethanol, tert-butanol, or solvent-free)

Procedure:

-

To a reaction vessel, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the amidine/urea/thiourea (1-1.8 mmol), and the catalyst (e.g., 20 mol% NaOH).

-

Add the chosen solvent (e.g., 10 mL of ethanol) or proceed under solvent-free conditions.

-

The reaction mixture is then subjected to one of the following conditions:

-

Thermal Heating: Reflux the mixture for a specified time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Microwave Irradiation: Heat the mixture in a microwave reactor at a specified temperature and time. This method often leads to shorter reaction times and higher yields.[5]

-

Ultrasonic Irradiation: Sonicate the mixture in an ultrasonic water bath at room temperature for a specified time (e.g., 60 minutes).[6]

-

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid residue. If not, pour the reaction mixture into crushed ice to induce precipitation.

-

Wash the collected solid with a suitable solvent (e.g., cold water or ethanol).

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and n-hexane) to obtain the pure this compound derivative.

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

This specific protocol is adapted from a patented procedure.[9]

Materials:

-

tert-Butanol (10 g)

-

Acetamidine hydrochloride (1.13 g, 12 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

30% Aqueous formaldehyde (1.2 g, 12 mmol)

-

70 wt% tert-Butyl hydroperoxide (1.4 g)

Procedure:

-

In a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine 10 g of t-butanol, 1.13 g of acetamidine hydrochloride, 0.66 g of malononitrile, and 1.2 g of 30% aqueous formaldehyde.[9]

-

Heat the mixture at 65-70 °C for 4 hours.[9]

-

Cool the reaction mixture to 20-25 °C.[9]

-

Add 1.4 g of 70 wt% t-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.[9]

-

The product, 4-amino-2-methylpyrimidine-5-carbonitrile, can be isolated and purified using standard techniques. The reported yield is 92.6% with an HPLC purity of 99.6%.[9]

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from malononitrile, as reported in the literature.

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile [5]

| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| A | Sodium Acetate | Solvent-free (Microwave) | - | - | - |

| B | None | Solvent-free (Microwave) | - | - | - |

| C | Sodium Acetate | Toluene | Reflux | - | - |

| D | Triethylamine | Toluene | Reflux | - | - |

| E | Sodium Acetate | Water | Reflux | 6 | 78 |

| F | Triethylamine | DMSO | Reflux | 16 | 40 |

Table 2: Synthesis of this compound Derivatives via Three-Component Reaction [5]

| Compound | Ar | R | Method | Time (min) | Yield (%) | mp (°C) |

| 4a | C6H5 | C6H5 | A | 3 | 92 | 198-200 |

| 4b | 4-MeC6H4 | C6H5 | A | 3 | 90 | 210 |

| 4c | 4-MeOC6H4 | C6H5 | A | 4 | 92 | 204-206 |

| 4d | 4-ClC6H4 | C6H5 | A | 3 | 94 | 229-231 |

| 4e | 4-BrC6H4 | C6H5 | A | 3 | 95 | 235-238 |

| 4f | 2-Thienyl | C6H5 | A | 4 | 89 | 200 |

| 4g | 4-ClC6H4 | NH2 | B | 5 | 90 | 229-231 |

| 4h | 4-BrC6H4 | NH2 | B | 5 | 92 | >240 |

| 4i | 4-MeC6H4 | NH2 | B | 6 | 88 | 235-237 |

Method A: Microwave irradiation in the presence of sodium acetate. Method B: Microwave irradiation without a catalyst.

Table 3: Synthesis of 5-Amino-7-aryl-7,8-dihydro-[5][6][9]triazolo[4,3-a]-pyrimidine-6-carbonitriles [6]

| Compound | Ar | Method | Time | Yield (%) | mp (°C) |

| 4a | 4-MeC6H4 | A | 2 h | 85 | 245-246 |

| 4a | 4-MeC6H4 | B | 60 min | 90 | 245-246 |

| 4b | 4-MeOC6H4 | A | 1.5 h | 82 | 248-250 |

| 4b | 4-MeOC6H4 | B | 60 min | 88 | 248-250 |

| 4d | 3-HOC6H4 | A | 2 h | 80 | 235-237 |

| 4d | 3-HOC6H4 | B | 60 min | 85 | 235-237 |

| 4e | 4-FC6H4 | A | 1.5 h | 88 | 252-254 |

| 4e | 4-FC6H4 | B | 60 min | 92 | 252-254 |

Method A: Reflux in ethanol with NaOH (20 mol%). Method B: Ultrasonic irradiation in ethanol with NaOH (20 mol%) at 25-30 °C.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism for the formation of the pyrimidine ring and a general workflow for the three-component synthesis.

Caption: Proposed mechanism for the three-component synthesis.

Caption: General experimental workflow for three-component synthesis.

Conclusion

The synthesis of this compound from malononitrile is a well-established and versatile process. The three-component, one-pot approach stands out as a highly efficient and atom-economical method, amenable to various reaction conditions, including green chemistry approaches utilizing water as a solvent or solvent-free microwave-assisted synthesis.[5] The choice of catalyst, solvent, and energy source can be tailored to optimize yields and reaction times for specific substrates. This guide provides the necessary foundational knowledge and detailed protocols for researchers to effectively synthesize these valuable heterocyclic compounds for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. arkat-usa.org [arkat-usa.org]

- 6. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 4-Aminopyrimidine-5-carbonitrile Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidine-5-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, allow for versatile interactions with various biological targets. This guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of the this compound Core

The synthesis of the this compound core is typically achieved through a multi-component reaction, which offers efficiency and diversity in generating analogs. A common and effective method is the condensation of an aldehyde, malononitrile, and an amidine hydrochloride.

A generalized synthetic scheme involves reacting 2-(alkoxymethylene)malononitriles with amidine hydrochlorides, which provides a straightforward route to a variety of this compound derivatives. Another prevalent approach is the direct condensation of an aromatic aldehyde, malononitrile, and urea or thiourea, often catalyzed by an agent like ammonium chloride under solvent-free conditions.

Experimental Protocol: General Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitrile

This protocol outlines a common method for synthesizing the core scaffold.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Urea or Thiourea (1.2 eq)

-

Ammonium chloride (0.1 eq)

-

Ethanol

Procedure:

-

A mixture of the substituted benzaldehyde, malononitrile, urea/thiourea, and a catalytic amount of ammonium chloride is prepared.

-

The mixture is heated, often under reflux in a solvent like ethanol, or under solvent-free conditions at elevated temperatures (e.g., 110°C).

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is filtered, washed with cold water or ethanol, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the desired this compound derivative.

-

Characterization is performed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a wide spectrum of biological activities, with a significant number of analogs being investigated as potent inhibitors of protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Anticancer Activity

The primary therapeutic application of this class of compounds is in oncology. They have been designed to target several key kinases involved in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR): Many derivatives have been synthesized as ATP-mimicking inhibitors of EGFR. Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer. Certain compounds have shown potent activity against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Several this compound analogs have been developed as potent VEGFR-2 inhibitors, thereby inhibiting tumor angiogenesis.

-

Other Kinases: This scaffold has also been utilized to develop inhibitors for other kinases such as Aurora kinases, Polo-like kinases (PLKs), and Bruton's tyrosine kinase (BTK), which are involved in cell cycle regulation and are important targets in cancer therapy.

Other Therapeutic Areas

Beyond cancer, these derivatives have been explored for other activities, including:

-

Anti-inflammatory: Some analogs have shown potential as anti-inflammatory agents.

-

Antimicrobial: The pyrimidine core is present in many compounds with antibacterial and antifungal properties.

-

Platelet Aggregation Inhibition: Certain derivatives have been investigated for their ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases.

Quantitative Data: In Vitro Biological Activity

The following tables summarize the in vitro activity of selected this compound derivatives against various cancer cell lines and kinase enzymes.

Table 1: Cytotoxic Activity (IC₅₀, µM) Against Human Cancer Cell Lines

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Reference Drug (Name) |

| 11b | 3.37 | 4.14 | 3.04 | 2.4 | - | Erlotinib |

| 11e | 1.14 | 1.54 | - | - | - | Sorafenib |

| 12b | - | - | - | - | - | Sorafenib |

| 10b | - | 7.68 | 3.56 | 5.85 | - | Erlotinib |

| 7f | - | - | - | - | Potent | - |

| 3c | Potent | - | - | - | - | - |

| 3h | Potent | - | Potent | - | - | - |

Data compiled from multiple sources. Direct comparison between compounds should be made with caution as experimental conditions may vary.

Table 2: Kinase Inhibitory Activity (IC₅₀)

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) |

| 11b | EGFR (WT) | 0.09 | Erlotinib | - |

| 11b | EGFR (T790M) | 4.03 | Erlotinib | - |

| 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 |

| 12b | VEGFR-2 | 0.53 | Sorafenib | 0.19 |

| 10b | EGFR | 0.00829 | Erlotinib | 0.00283 |

| 7f | PI3Kδ | 6.99 | - | - |

| 7f | PI3Kγ | 4.01 | - | - |

| 7f | AKT-1 | 3.36 | - | - |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is included.

-

The plates are incubated for an additional 48-72 hours.

-

After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (Example: HTRF for EGFR)

This protocol outlines a method to measure the direct inhibitory effect of compounds on a specific kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

Biotinylated substrate peptide

-

Test compounds in DMSO

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

HTRF (Homogeneous Time-Resolved Fluorescence) plate reader

Procedure:

-

The kinase reaction is set up in a low-volume 384-well plate.

-

The test compound (at various concentrations) is pre-incubated with the EGFR enzyme in the kinase buffer.

-

The kinase reaction is initiated by adding a mixture of ATP and the biotinylated substrate.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

-

The plate is incubated for 60 minutes to allow for antibody binding to the phosphorylated substrate.

-

The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations: Workflows and Signaling Pathways

Generalized Synthetic Workflow

The Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound biological significance. This heterocyclic motif is a "privileged structure," capable of interacting with a diverse array of biological targets with high affinity and specificity. Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases. This has led to the development of a multitude of clinically successful drugs and promising therapeutic candidates, primarily in the realm of oncology, but also extending to infectious diseases, neurodegenerative disorders, and beyond. This technical guide provides a comprehensive overview of the biological importance of the aminopyrimidine scaffold, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its modulation of critical signaling pathways.

The Aminopyrimidine Scaffold as a Kinase Inhibitor in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The aminopyrimidine core has been extensively utilized in the design of potent and selective kinase inhibitors, forming the backbone of several FDA-approved anticancer agents.[1] These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Aberrant EGFR signaling is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based inhibitors have been successfully developed to target both wild-type and mutant forms of EGFR, including those conferring resistance to earlier generations of inhibitors.[2]

Table 1: In Vitro Activity of Aminopyrimidine-Based EGFR Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Osimertinib | EGFR T790M | H1975 (L858R/T790M) | <10 | [2] |

| Compound A23 | EGFR Del19/T790M/C797S | Ba/F3-EGFR Del19/T790M/C797S | 220 | [3] |

| Compound A23 | EGFR L858R/T790M | H1975 | 520 | [3] |

| Compound 13 | EGFR T790M/C797S | N/A (Kinase Assay) | <1 | [4] |

| Compound 14 | EGFR T790M/C797S | N/A (Kinase Assay) | 1.9 | [4] |

| Compound 15 | EGFR T790M/C797S | N/A (Kinase Assay) | 1.9 | [4] |

| Compound 6c | EGFR-TK | MCF-7 | 900 | [5] |

| Compound 10b | EGFR-TK | MCF-7 | 700 | [5] |

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and B-cell activation.[4] Its inhibition is a validated therapeutic strategy for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several aminopyrimidine-based BTK inhibitors have demonstrated significant clinical efficacy.[4]

Table 2: In Vitro Activity of Aminopyrimidine-Based BTK Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Ibrutinib | BTK | N/A | [4] |

| Acalabrutinib | BTK | 3 | [4] |

| Compound 28 | BTK | 8.2 | [4] |

| Compound 32 | BTK | 0.17 | [4] |

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[6] Aminopyrimidine derivatives have been developed to target various CDKs, leading to cell cycle arrest and apoptosis in tumor cells.[6][7]

Table 3: In Vitro Activity of Aminopyrimidine-Based CDK Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Compound 5f | CDK7 | 0.479 | [6] |

| Compound 5d | CDK8 | 0.716 | [6] |

| Compound 5b | CDK9 | 0.059 | [6] |

| Compound 8e | CDK9 | 0.0884 | [8] |

| Compound 22 | CDK7 | 0.00721 | [7] |

| Compound 17 | CDK2 | 0.00029 | [9] |

Aminopyrimidine Derivatives in Other Therapeutic Areas

The versatility of the aminopyrimidine scaffold extends beyond oncology, with derivatives showing promise in treating other diseases.

Alzheimer's Disease

Aminopyrimidine derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[10]

Table 4: In Vitro Activity of Aminopyrimidine-Based BACE1 Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Lead Compound 1 | BACE1 | 37.4 | [10] |

| Optimized Compound 13g | BACE1 | 1.4 | [10] |

Antimicrobial Agents

The aminopyrimidine core is present in some antimicrobial drugs and is being explored for the development of new agents to combat bacterial and fungal infections, including drug-resistant strains.[11][12]

Table 5: Antimicrobial Activity of Aminopyrimidine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 24 | Mycobacterium tuberculosis H37Ra | 0.5 - 1.0 | [13] |

| Compound 24 | Mycobacterium tuberculosis H37Rv | 0.5 - 1.0 | [13] |

| Compounds 23 & 24 | MRSA | 4 - 8 | [13] |

Key Signaling Pathways Modulated by Aminopyrimidine Derivatives

The therapeutic effects of aminopyrimidine-based drugs are achieved through the modulation of critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the points of intervention for these inhibitors.

EGFR Signaling Pathway

BTK Signaling Pathway in B-Cells

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. gsconlinepress.com [gsconlinepress.com]

4-Aminopyrimidine-5-carbonitrile: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Application of 4-Aminopyrimidine-5-carbonitrile and Its Derivatives

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, featuring multiple points for functionalization, has established it as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. While the precise historical moment of its initial discovery remains understated in readily available literature, its prominence has surged with the advent of efficient synthetic methodologies, particularly multicomponent reactions. These methods have unlocked the potential of the this compound core, enabling its incorporation into complex molecules that have shown promise in treating a range of diseases, most notably cancer.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, historical context of its synthesis, modern experimental protocols for its preparation, and its pivotal role as a precursor to potent kinase inhibitors in targeted cancer therapy.

Physicochemical Properties

This compound (APC) is a white to brown crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16357-69-0 | |

| Molecular Formula | C₅H₄N₄ | |

| Molecular Weight | 120.11 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | 251-255 °C | |

| Appearance | White to brown solid | |

| SMILES | C1=C(C(=NC=N1)N)C#N | |

| InChIKey | JAIYUIOGVNRXEW-UHFFFAOYSA-N |

Historical Context and Evolution of Synthesis

While pinpointing the inaugural synthesis of this compound is challenging, its chemical lineage is deeply rooted in the extensive history of pyrimidine chemistry. Pyrimidine derivatives have long been a cornerstone of organic and medicinal chemistry due to their presence in nucleic acids and various natural products. Early synthetic routes to pyrimidines were often linear and lacked the efficiency required for rapid library generation.

The true value of this compound as a versatile building block was unlocked with the popularization of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate chemical diversity. The synthesis of this compound and its derivatives is a prime example of the power of MCRs in modern organic synthesis.

A prevalent and efficient strategy for synthesizing the this compound core is the three-component reaction involving an aldehyde, malononitrile, and an N-unsubstituted amidine. This approach has been refined over the years with variations in catalysts, solvents, and reaction conditions to improve yields and expand the scope of accessible derivatives.

Experimental Protocols

Modern synthetic protocols for this compound and its derivatives are characterized by their efficiency and adaptability. Below are detailed methodologies for key synthetic approaches.

Protocol 1: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile (A Representative Derivative)

This protocol details a thermal aqueous synthesis of a representative derivative, 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Materials:

-

Benzaldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Benzamidine hydrochloride (2 mmol)

-

Sodium acetate (2 mmol)

-

Water (50 mL)

-

Ethanol (5 mL)

Procedure:

-

A mixture of benzaldehyde, malononitrile, benzamidine hydrochloride, and sodium acetate is prepared in a round-bottom flask containing 50 mL of water and 5 mL of ethanol.

-

The mixture is refluxed with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is recrystallized from ethanol to yield pure 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Protocol 2: Microwave-Assisted Three-Component Synthesis

This protocol offers a more rapid, microwave-assisted approach for the synthesis of this compound derivatives.

Materials:

-

Aldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Amidine hydrochloride (2 mmol)

-

Toluene (5 mL)

-

Triethylamine (3-4 drops)

Procedure:

-

A mixture of the aldehyde, malononitrile, and amidine hydrochloride is placed in a 15 mL high-pressure glass tube containing 5 mL of toluene and 3-4 drops of triethylamine.

-

The sealed tube is placed in a microwave oven and irradiated at 300 W for a predetermined time (typically monitored by TLC).

-

After the reaction, the mixture is allowed to cool to ambient temperature.

-

The product is purified as in Method I (filtration and recrystallization).

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a privileged scaffold in the design of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common feature of many cancers. By blocking the activity of specific kinases, these targeted therapies can inhibit cancer cell growth and survival.

Derivatives of this compound have been extensively explored as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR and VEGFR-2 Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of EGFR and VEGFR-2 and the point of intervention for inhibitors based on the this compound scaffold.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling and Inhibition.

Quantitative Data on Biological Activity

Numerous studies have synthesized and evaluated series of this compound derivatives for their anticancer activity. The following tables summarize representative data for their inhibitory activity against key kinases and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Derivative 1 | VEGFR-2 | 0.53 | |

| Derivative 2 | VEGFR-2 | 0.61 | |

| Derivative 3 | PI3Kα | 0.17 | |

| Derivative 3 | PI3Kβ | 0.13 | |

| Derivative 3 | PI3Kδ | 0.76 | |

| Derivative 4 | mTOR | 0.83 |

Table 2: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Derivative A | HCT-116 | Colon Cancer | 1.14 | |

| Derivative A | MCF-7 | Breast Cancer | 1.54 | |

| Derivative B | LoVo | Colorectal Cancer | Potent Inhibition | |

| Derivative C | HCT-116 | Colorectal Cancer | Potent Inhibition | |

| Derivative D | A549 | Lung Cancer | Remarkable Potency | |

| Derivative E | SR | Leukemia | 0.09 |

Conclusion

This compound has emerged from the rich history of pyrimidine chemistry to become a cornerstone scaffold in modern medicinal chemistry. While the narrative of its initial discovery is not prominently documented, its importance is underscored by the proliferation of efficient synthetic methods, particularly multicomponent reactions, that have made its derivatives widely accessible. The true power of the this compound core lies in its role as a versatile building block for the generation of potent and selective kinase inhibitors. The extensive research into its derivatives as anticancer agents targeting key signaling pathways like those mediated by EGFR and VEGFR-2 highlights its enduring value in the quest for new and effective targeted therapies. As drug discovery continues to evolve, the elegant simplicity and synthetic tractability of the this compound scaffold ensure its continued relevance in the development of next-generation therapeutics.

Theoretical Calculations on 4-Aminopyrimidine-5-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational studies on 4-aminopyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct theoretical data for this specific molecule in publicly accessible literature, this document outlines the standard computational methodologies and presents comparative data from closely related pyrimidine derivatives. This approach offers valuable insights into the expected structural, vibrational, and electronic properties of this compound, serving as a foundational resource for further research and in silico drug design.

Molecular Structure and Geometry

The initial and most fundamental step in theoretical analysis is the optimization of the molecular geometry to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) is the most common quantum chemical method for this purpose, often employing the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p).[1][2] The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

References

- 1. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Amino-5-pyrimidinecarbonitrile | C5H4N4 | CID 737208 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial suppliers of 4-Aminopyrimidine-5-carbonitrile

An In-depth Technical Guide to 4-Aminopyrimidine-5-carbonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. We will cover its commercial availability, synthesis, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of available purities and quantities to aid in procurement for research and development purposes.

| Supplier | Catalog Number | Purity | Available Quantities |

| CymitQuimica | 54-OR29186 (Apollo Scientific) | 97% | 1g, 5g, 25g, 100g, 500g[1] |

| Sigma-Aldrich | CDS005325 | Data not collected | 100mg[2] |

| CP Lab Safety | 16357-69-0 | min 97% | 100g[3] |

| Fisher Scientific | TCI-A1214 | >98.0% (TCI) | 1g, 5g, 25g |

| AMI Scientific | TCI A1214-1G | Analytical Reagent | 1g[4] |

| Hyma Synthesis Pvt. Ltd. | 16357-69-0 | 95% | Not specified[5] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common and efficient method is the three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride.[1] This approach is valued for its atom economy and the ability to generate molecular diversity.

General Three-Component Synthesis of this compound Derivatives

A versatile method for synthesizing a range of this compound derivatives involves the condensation of an aldehyde, malononitrile, and an amidine hydrochloride in the presence of a base.[1] The reaction can be effectively carried out under aqueous reflux or microwave irradiation, with the latter often providing higher yields in shorter reaction times.

Experimental Protocol:

-

Method I (Thermal): A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) in a solution of water (50 mL) and ethanol (5 mL) is refluxed with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from ethanol.[1]

-

Method II (Microwave): The same reaction mixture as in Method I is subjected to microwave irradiation at a specified power and temperature until the reaction is complete, as monitored by TLC. The workup procedure is similar to the thermal method.

The following diagram illustrates the general workflow for this three-component synthesis.

Characterization Data

The structural confirmation of synthesized this compound derivatives relies on standard analytical techniques. The table below presents typical spectral data for a representative compound from the literature, 4-amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile.[1]

| Analysis | Data |

| Melting Point | 210 °C |

| IR (KBr, cm⁻¹) | 3478, 3329 (NH₂), 2212 (CN), 1641 (C=N), 1542 (Ar) |

| ¹H NMR (DMSO-d₆, δ) | 2.38 (3H, s, CH₃), 7.35-8.41 (11H, m, Ar and NH₂) |

| ¹³C NMR (DMSO-d₆, δ) | 21.48 (CH₃), 84.48 (C₅), 117.05 (CN), 128.87, 128.94, 129.04, 129.51, 131.97, 134.20, 137.06, 141.47, 164.40, 165.15, 168.35 |

| Mass Spec (m/z, %) | 286 (M⁺, 100), 183 (90), 140 (18), 104 (34), 77 (23), 51 (15) |

Role in Drug Discovery and Signaling Pathways

The this compound scaffold is of significant interest in drug discovery due to its prevalence in molecules exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[2][4] Many derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

One of the most critical signaling pathways in cancer biology is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth.[6] Aberrant activation of this pathway is a hallmark of many tumors. The 4-aminopyrimidine scaffold has been successfully utilized to develop potent dual inhibitors of PI3K and mTOR.[6] These inhibitors can block the signaling cascade, leading to reduced tumor cell survival and induction of apoptosis.

The following diagram illustrates the conceptual inhibition of the PI3K/Akt/mTOR pathway by a this compound-based inhibitor.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of biologically active molecules. Its straightforward synthesis and the demonstrated potential of its derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, make it a highly attractive scaffold for researchers, scientists, and drug development professionals. The continued exploration of this chemical space is likely to yield novel therapeutic agents for a variety of diseases.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 16357-69-0 [chemicalbook.com]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Three-Component Synthesis of 4-Aminopyrimidine-5-carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 4-aminopyrimidine-5-carbonitrile scaffolds are of particular interest due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They have been identified as potential inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT pathways.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing these complex molecules in a single step from simple precursors. This document provides detailed protocols for the three-component synthesis of this compound derivatives, summarizing key quantitative data and outlining the general reaction mechanism.

General Reaction Mechanism

The three-component synthesis of 4-aminopyrimidine-5-carbonitriles typically proceeds through a sequence involving an aldehyde, malononitrile, and an amidine (or urea/thiourea). The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the amidine to the resulting electron-deficient alkene, and the sequence is completed by an intramolecular cyclization and subsequent aromatization to yield the final pyrimidine product.

Caption: General mechanism for the three-component synthesis of 4-aminopyrimidines.

Experimental Protocols

Two common methods for this synthesis are presented below: a conventional aqueous reflux method and a solvent-free method using a solid catalyst.

Protocol 1: Aqueous Reflux Synthesis

This method, adapted from established literature, utilizes thermal conditions in an aqueous environment to facilitate the reaction.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Amidine hydrochloride (e.g., Guanidine hydrochloride) (1.0 mmol)

-

Sodium acetate (1.0 mmol)

-

Ethanol (2.5 mL)

-

Distilled Water (25 mL)

-

Round-bottom flask equipped with a reflux condenser

-

Stirring plate with heating mantle

-

Filtration apparatus

-

TLC setup (n-hexane/ethyl acetate eluent)

Procedure:

-

Combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), amidine hydrochloride (1.0 mmol), and sodium acetate (1.0 mmol) in a round-bottom flask.

-

Add distilled water (25 mL) and ethanol (5 mL) to the flask.

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion (typically 2-5 hours), cool the reaction mixture to room temperature.

-

A precipitate will form upon cooling. Collect the solid product by filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain the pure this compound derivative.

-

Dry the purified product and record the yield. Characterize using appropriate analytical techniques (e.g., melting point, NMR, IR, Mass Spectrometry).

Protocol 2: Solvent-Free Catalytic Synthesis

This environmentally friendly approach employs a catalyst under solvent-free conditions, often leading to shorter reaction times and high yields.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.2 mmol)

-

Urea or Thiourea (1.8 mmol)

-

Catalyst (e.g., bone char-nPrN-SO3H (0.4 mol%) or NH4Cl).

-

Round-bottom flask

-

Stirring plate with oil bath

-

Filtration apparatus

Procedure:

-

Place the aldehyde (1.0 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the catalyst in a round-bottom flask.

-

Heat the mixture to 80 °C under solvent-free conditions with continuous stirring.

-

Monitor the reaction completion by TLC (reaction times are often very short, from 4 to 40 minutes).

-

Once the reaction is complete, add distilled water to the mixture and cool to room temperature.

-

Filter the resulting precipitate.

-

Wash the solid product with hot ethanol (3 x 2 mL) to remove any unreacted starting materials.

-

Dry the final product. The product is often of high purity without the need for further recrystallization.

General Experimental Workflow

The overall process for synthesizing and isolating the target compounds follows a standardized laboratory workflow.

Caption: Standard laboratory workflow for three-component pyrimidine synthesis.

Data Presentation

The following tables summarize yields and characterization data for representative this compound derivatives synthesized via three-component reactions.

Table 1: Synthesis of this compound Derivatives.

| Entry | Aldehyde (Ar) | Amidine Source | Time (min) | Yield (%) |

| 1 | Phenyl | Urea | 12 | 91 |

| 2 | 4-Chlorophenyl | Urea | 5 | 97 |

| 3 | 4-Nitrophenyl | Urea | 15 | 93 |

| 4 | 2,4-Dichlorophenyl | Urea | 4 | 98 |

| 5 | 4-Methylphenyl | Urea | 25 | 90 |

| 6 | 4-Bromophenyl | Urea | 4 | 98 |

| 7 | Phenyl | Thiourea | 30 | 96 |

| 8 | 4-Chlorophenyl | Thiourea | 20 | 95 |

| 9 | 4-Bromophenyl | Thiourea | 17 | 93 |

Data obtained using a bone char-nPrN-SO3H catalyst under solvent-free conditions at 80 °C.

Table 2: Characterization of Selected this compound Derivatives.

| Compound ID | R (Amidine) | Ar (Aldehyde) | M.P. (°C) | Yield (%) |

| 4d | NH2 | 4-Methylphenyl | 130 | 85 |

| 4e | Phenyl | 4-Methoxyphenyl | >300 | 90 |

| 4g | Phenyl | 2-Thienyl | 200 | 85 |

| 4h | Phenyl | 4-Chlorophenyl | 225-227 | 95 |

| 4i | NH2 | 4-Chlorophenyl | 229-231 | 90 |

| 4j | Phenyl | 4-Bromophenyl | 235-238 | 92 |

Data obtained using the aqueous reflux method (Protocol 1).

Applications in Drug Development

The this compound core is a "privileged scaffold" in drug discovery. Its rigid structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets, particularly protein kinases. This has led to the development of potent inhibitors for diseases driven by aberrant kinase activity, most notably cancer.

Caption: Role of synthesized pyrimidines in the drug discovery process.

The Versatility of 4-Aminopyrimidine-5-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

The 4-aminopyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including hydrogen bond donors and acceptors, and the reactive nitrile group, make it an ideal starting point for developing targeted therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this privileged scaffold.

Synthetic Protocols

The synthesis of the this compound core and its subsequent derivatization are key steps in the drug discovery process.

General Synthesis of this compound Derivatives

A common and efficient method for synthesizing this compound derivatives is through a three-component reaction.[1][2]

Protocol 1: Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles [1]

-

Materials: Aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and a catalyst such as bone char-nPrN-SO3H (0.4 mol%).[2]

-

Procedure:

-

Combine the aldehyde, malononitrile, urea/thiourea, and catalyst in a round-bottom flask.

-

Heat the mixture at 80°C under solvent-free conditions, with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture and cool to room temperature.

-

The resulting precipitate is filtered and washed with hot ethanol (3 x 2 ml) to yield the purified product.

-

This method offers an eco-friendly and efficient route to a variety of this compound derivatives in high yields.[2]

Synthesis of a VEGFR-2 Inhibitor Intermediate

The this compound core can be further modified to create potent enzyme inhibitors. The following protocol outlines the synthesis of an intermediate for VEGFR-2 inhibitors.

Protocol 2: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile [3]

-

Step 1: Synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1)

-

A mixture of benzaldehyde, ethyl cyanoacetate, and thiourea is subjected to cyclocondensation in an alkaline medium to yield compound 1 .

-

-

Step 2: Synthesis of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (2)

-

Compound 1 is alkylated with an equivalent amount of methyl iodide in 10% alcoholic potassium hydroxide to afford compound 2 .

-

This intermediate serves as a crucial building block for the synthesis of a library of potential VEGFR-2 inhibitors.[3]

Applications in Kinase Inhibition

The this compound scaffold has been extensively used to develop inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3]

Quantitative Data: VEGFR-2 Inhibitory Activity

| Compound | IC50 (µM) vs. VEGFR-2 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 |

| 9d | 2.41 ± 0.16 | - | - |

| 11b | 1.55 ± 0.25 | - | - |

| 11c | 1.38 ± 0.03 | - | - |

| 11d | 2.32 ± 0.21 | - | - |

| 11e | 0.61 ± 0.01 | 1.14 | 1.54 |

| 12b | 0.53 ± 0.07 | - | - |

| 12c | 0.74 ± 0.15 | - | - |

| 12d | 1.61 ± 0.18 | - | - |

| Sorafenib | 0.19 ± 0.15 | 8.96 ± 0.05 | 11.83 ± 0.07 |

Data sourced from a study on novel pyrimidine-5-carbonitrile derivatives.[3]

Caption: VEGFR-2 signaling pathway and its inhibition.

PI3K/mTOR Dual Inhibition

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently activated in cancer, promoting cell growth, proliferation, and survival.[4] Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this critical signaling network.

Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent dual PI3K/mTOR inhibitors.[4]

Quantitative Data: PI3K/mTOR Inhibitory Activity

| Compound | IC50 (µM) vs. PI3Kα | IC50 (µM) vs. mTOR |

| 12b | 0.09 ± 0.01 | 0.83 ± 0.05 |

| 12d | 0.43 ± 0.03 | 2.85 ± 0.17 |

| Afinitor (Everolimus) | - | 0.13 ± 0.01 |

Data sourced from a study on morpholinopyrimidine-5-carbonitriles.[4]

Caption: PI3K/mTOR signaling pathway and dual inhibition.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers.[5]

New pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors with significant anticancer activity.[5]

Quantitative Data: EGFR Inhibitory Activity

| Compound | IC50 (nM) vs. EGFR | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |

| 10b | 8.29 ± 0.04 | 3.56 | 5.85 | 7.68 |

| Erlotinib | 2.83 ± 0.05 | 0.87 | 1.12 | 5.27 |

Data sourced from a study on pyrimidine-5-carbonitrile based EGFR inhibitors.[5]

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflow

The development of novel therapeutics based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine from 4-Aminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the synthesis of the pyrimido[4,5-d]pyrimidine core structure starting from the readily available precursor, 4-aminopyrimidine-5-carbonitrile. Two primary synthetic routes are presented: a one-step cyclization using formamide and a condensation reaction with guanidine to yield amino-substituted derivatives. These protocols are intended to serve as a foundational guide for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Introduction

The pyrimido[4,5-d]pyrimidine nucleus is a key pharmacophore found in numerous biologically active molecules.[1] Its structural similarity to purines allows for interaction with various biological targets, leading to a broad spectrum of activities such as tyrosine kinase inhibition and antifolate effects.[3][4] The development of efficient synthetic methodologies for this scaffold is crucial for enabling further exploration of its therapeutic potential. The protocols outlined herein describe the transformation of this compound into the pyrimido[4,5-d]pyrimidine ring system, a key step in the synthesis of more complex derivatives.

Data Presentation

| Starting Material | Reagent(s) | Product | Reported Yield | Reference |

| This compound | Formamide | Pyrimido[4,5-d]pyrimidine | Generally Poor | |

| This compound | Guanidine | 2,4-Diaminopyrimido[4,5-d]pyrimidine | ~80% | |

| 2,4-Diamino-5-cyanopyrimidine | Guanidine | 2,4,7-Triaminopyrimido[4,5-d]pyrimidine | Good | |

| 2-Ethylthio-4-amino-5-cyanopyrimidine | Benzamidine | 2-Phenyl-4-amino-7-ethylthiopyrimido[4,5-d]pyrimidine | Lower |

Experimental Protocols

Protocol 1: Synthesis of Pyrimido[4,5-d]pyrimidine via Formamide Cyclization

This protocol describes the direct cyclization of this compound using formamide. While yields are generally reported to be low, this method offers a direct route to the unsubstituted parent ring system.

Materials:

-

This compound

-

Formamide

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 180-200 °C.

-

Maintain the temperature and reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure pyrimido[4,5-d]pyrimidine.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 2,4-Diaminopyrimido[4,5-d]pyrimidine via Guanidine Condensation

This method provides an efficient route to 2,4-diaminopyrimido[4,5-d]pyrimidine, a versatile intermediate for further functionalization.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol or Ethyl Cellosolve

-

Round-bottom flask

-

Reflux condenser

-